4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide

Description

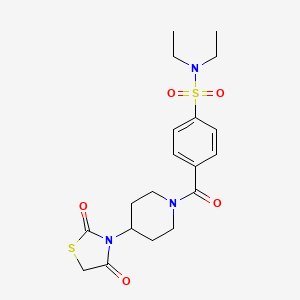

The compound 4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide features a benzenesulfonamide core substituted with diethylamine groups (N,N-diethyl), a piperidine ring linked via a carbonyl group, and a 2,4-dioxothiazolidine moiety (Figure 1). This structure combines three pharmacophoric elements:

- Sulfonamide group: Known for diverse biological activities, including enzyme inhibition and receptor modulation .

- Piperidine-carbonyl bridge: Enhances molecular rigidity and influences pharmacokinetic properties like solubility and bioavailability .

- Thiazolidinedione (2,4-dioxothiazolidine): A heterocyclic ring associated with antidiabetic and anticancer activities .

For example, enaminone intermediates (e.g., 4-acetyl-N,N-diethylbenzenesulfonamide from ) could undergo coupling with piperidine derivatives, followed by thiazolidinedione cyclization .

Properties

IUPAC Name |

4-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-3-21(4-2)29(26,27)16-7-5-14(6-8-16)18(24)20-11-9-15(10-12-20)22-17(23)13-28-19(22)25/h5-8,15H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOLSUSZUVJGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H25N3O5S2

- Molecular Weight : 439.55 g/mol

- CAS Number : 1798671-88-1

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazolidine and sulfonamide moieties. The general synthetic pathway includes the formation of the thiazolidine ring followed by the introduction of the piperidine and sulfonamide groups. Variations in synthesis methods can influence yield and purity, which are critical for biological evaluations.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pyroptosis, a form of programmed cell death linked to inflammatory responses. Specifically, it has been shown to reduce interleukin-1 beta release in cellular models, suggesting a mechanism for its anti-inflammatory effects.

Cytotoxicity and Anticancer Potential

Preliminary studies have assessed the cytotoxic effects of this compound against various cancer cell lines. It has been observed to possess moderate cytotoxicity, particularly against lung cancer cell lines (A549), with IC50 values indicating effective inhibition of cell proliferation . Further investigations into its mechanism of action are warranted to clarify its potential as an anticancer agent.

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with proteins involved in inflammatory pathways. Early data suggest that it may modulate the activity of these proteins, highlighting its potential as a therapeutic agent in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of 4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Piperidine-based | Anti-inflammatory | Lacks thiazolidine moiety |

| Compound B | Sulfonamide | Antimicrobial | No dioxothiazolidine component |

| Compound C | Dioxo-thiazolidine | Cytotoxic | Different substituents on piperidine |

The presence of both the thiazolidine ring and sulfonamide group distinguishes this compound from others, potentially enhancing its biological efficacy.

Case Studies

- Study on Inflammatory Response : A study demonstrated that treatment with 4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide significantly reduced markers of inflammation in a murine model, supporting its role in managing inflammatory diseases .

- Anticancer Activity : In another case study, the compound was evaluated against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in A549 cells .

Scientific Research Applications

Medicinal Chemistry

4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide has garnered attention for its potential anti-inflammatory properties. Research indicates that it can inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro studies have shown that this compound can reduce interleukin-1 beta release and inhibit cell death in specific cellular models, suggesting its utility in treating inflammatory diseases .

The compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways by interacting with proteins involved in these processes .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties due to their ability to induce apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of 4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide, researchers found that the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures. The results indicated that the compound's mechanism involves the inhibition of key signaling pathways associated with inflammation .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound induced apoptosis in colon and breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Thiazolidinedione vs.

Substituent Effects :

- The N,N-diethyl group in the target compound increases lipophilicity compared to cyclohexyl () or thiazolyl () substituents, which may improve membrane permeability.

- The piperidine-carbonyl bridge adds conformational rigidity, contrasting with the flexible acetamide linker in .

Hypothetical Activity of Target Compound:

The combination of sulfonamide, piperidine, and thiazolidinedione moieties may synergize effects observed in analogs:

- Antidiabetic : Thiazolidinedione activation of PPAR-γ .

- Anticancer : Sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical Properties

- Melting Points : Thiazolidinedione derivatives () exhibit high melting points (290–302°C), suggesting strong crystalline packing due to hydrogen bonding. The target compound may follow this trend.

- Solubility : The N,N-diethyl group likely enhances lipid solubility compared to polar substituents (e.g., sulfamoylphenyl in ).

Q & A

Q. What are the recommended synthetic routes for 4-(4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally related sulfonamide-piperidine hybrids. Key steps include:

- Formation of the 2,4-dioxothiazolidine core : Achieved via cyclization of thiourea derivatives with α-keto esters or via condensation reactions under acidic conditions .

- Piperidine functionalization : Introduction of the carbonyl group at the piperidine nitrogen using activated carboxylic acids (e.g., acid chlorides) in dichloromethane or DMF .

- Sulfonamide coupling : Reaction of the activated benzenesulfonyl chloride with diethylamine under basic conditions (e.g., pyridine or triethylamine) .

- Final assembly : Amide bond formation between the piperidine-carbonyl and sulfonamide moieties using coupling agents like HATU or EDC .

Critical Note : Solvent choice (e.g., dichloromethane for acylations) and temperature control (0–25°C) are vital to suppress side reactions .

Q. How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion) .

Validation : Cross-check data with computational predictions (e.g., PubChem or in silico NMR tools) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in the synthesis?

Methodological Answer:

- Temperature Gradients : For cyclization steps (e.g., thiazolidinedione formation), lower temperatures (0–10°C) reduce side-product formation, while higher temperatures (50–80°C) accelerate coupling reactions .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis in moisture-sensitive steps .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .

Case Study : In analogous sulfonamide syntheses, yields improved from 45% to 72% by switching from THF to DMF and adding molecular sieves to scavenge water .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR shifts, binding affinities)?

Methodological Answer:

- Orthogonal Analytical Validation :

- If computed NMR shifts (e.g., via DFT) disagree with experimental data, validate with 2D NMR (HSQC, HMBC) to assign proton-carbon correlations .

- For binding affinity discrepancies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to corroborate computational docking results .

- Error Source Analysis :

- Check for solvent effects in computations; implicit solvent models (e.g., PCM) may inadequately account for DMSO or chloroform interactions .

- Re-optimize force field parameters for the thiazolidinedione ring if molecular dynamics simulations conflict with crystallographic data .

Example : A study on similar piperidine-sulfonamides resolved a 0.5 ppm 1H NMR discrepancy by identifying a neglected solvent-induced conformational shift in DFT calculations .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different assays (e.g., enzymatic vs. cellular)?

Methodological Answer:

- Assay Replication : Repeat enzymatic assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C) to rule out technical variability .

- Membrane Permeability Testing : Use Caco-2 cell monolayers or PAMPA assays to determine if poor cellular activity stems from low permeability .

- Metabolite Screening : Perform LC-MS on cell lysates to identify degradation products or active metabolites not present in cell-free systems .

Case Study : A sulfonamide derivative showed 10-fold higher IC50 in cellular assays due to efflux by P-glycoprotein, resolved by co-administering verapamil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.